N-Isopropyl DL-Z-Phenylalaninamide
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Overview
Description
N-Isopropyl DL-Z-Phenylalaninamide is a synthetic compound with the molecular formula C20H24N2O3 and a molecular weight of 340.42 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an isopropyl group attached to a phenylalanine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl DL-Z-Phenylalaninamide typically involves the reaction of N-benzyloxycarbonyl-DL-phenylalanine with isopropylamine in the presence of triethylamine and chloroformic acid ethyl ester in tetrahydrofuran (THF) . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl DL-Z-Phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-Isopropyl DL-Z-Phenylalaninamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isopropyl DL-Z-Phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-Isopropyl DL-Z-Phenylalaninamide can be compared with other similar compounds, such as:
N-Isopropyl DL-Phenylalaninamide: A similar compound with slight structural differences.
N-Isopropyl L-Phenylalaninamide: Another related compound with different stereochemistry.
N-Isopropyl D-Phenylalaninamide: A compound with a different enantiomeric form.
These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C20H24N2O3/c1-15(2)22(20(24)25-14-17-11-7-4-8-12-17)18(19(21)23)13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H2,21,23)/t18-/m0/s1 |
InChI Key |
NOPOCLCIKLKITB-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)N([C@@H](CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)N(C(CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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